molecular formula C35H36F4N6O5S B10796889 1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea

1-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea

Cat. No.: B10796889
M. Wt: 728.8 g/mol
InChI Key: GZVQZLVAKXRTHU-UHFFFAOYSA-N
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Description

Compound 19a is a synthetic organic molecule designed as a small molecule type II kinase inhibitor. It targets multiple tyrosine kinases, including c-Met, Ron (macrophage stimulating 1 receptor), c-Kit, AXL, and IGF-1R. This compound has shown efficacy against both drug-sensitive and drug-resistant cancer cell lines .

Preparation Methods

The synthesis of compound 19a involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes the formation of urea derivatives and the incorporation of various functional groups to achieve the desired multi-tyrosine kinase inhibitory activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Compound 19a undergoes several types of chemical reactions, including:

    Oxidation: This reaction

Properties

Molecular Formula

C35H36F4N6O5S

Molecular Weight

728.8 g/mol

IUPAC Name

1-[2-(2,6-difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-3-[4-[7-[3-(4-ethylpiperazin-1-yl)propoxy]-6-methoxyquinolin-4-yl]oxy-3,5-difluorophenyl]urea

InChI

InChI=1S/C35H36F4N6O5S/c1-3-43-11-13-44(14-12-43)10-5-15-49-30-19-27-22(18-29(30)48-2)28(8-9-40-27)50-33-25(38)16-21(17-26(33)39)41-35(47)42-45-31(46)20-51-34(45)32-23(36)6-4-7-24(32)37/h4,6-9,16-19,34H,3,5,10-15,20H2,1-2H3,(H2,41,42,47)

InChI Key

GZVQZLVAKXRTHU-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4F)NC(=O)NN5C(SCC5=O)C6=C(C=CC=C6F)F)F

Origin of Product

United States

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